2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione
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Overview
Description
It was first made popular by Sven-Olov Lawesson in 1956 during a systematic study of the reactions of arenes with phosphorus pentasulfide . This compound is known for its ability to transform carbonyl groups into thiocarbonyl groups, making it a valuable reagent in various chemical transformations .
Preparation Methods
The preparation of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the reaction of anisole with phosphorus pentasulfide. The process is typically carried out in a well-ventilated hood due to the evolution of hydrogen sulfide . The reaction mixture is heated at reflux temperature until it becomes homogeneous, and the product begins to precipitate. The precipitate is then filtered and washed with anhydrous ether and chloroform to yield pale-yellow crystals .
Chemical Reactions Analysis
2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione undergoes various chemical reactions, primarily involving the transformation of carbonyl compounds into thiocarbonyl compounds . Common reagents used in these reactions include aldehydes, ketones, amides, lactams, esters, and lactones . The major products formed from these reactions are the corresponding thiocarbonyl compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used for the thionation of carbonyl compounds, converting them into thiocarbonyl compounds . In biology and medicine, it has been used to study the effects of thiocarbonyl compounds on biological systems . In industry, it is used in the synthesis of various organosulfur compounds, which have applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the dissociation of its central phosphorus/sulfur four-membered ring to form two reactive dithiophosphine ylides . These reactive intermediates are responsible for the thiation of carbonyl compounds. The more electron-rich a carbonyl compound is, the faster it will be converted into the corresponding thiocarbonyl compound by this reagent .
Comparison with Similar Compounds
2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione is unique in its ability to efficiently convert carbonyl compounds into thiocarbonyl compounds. Similar compounds include hydrogen sulfide and phosphorus pentasulfide, which are also used as thiation agents . Lawesson’s reagent is preferred due to its higher efficiency and ease of handling .
Properties
CAS No. |
125271-54-7 |
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Molecular Formula |
C14H14O4P2S2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-1,3,2λ5,4λ5-dithiadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C14H14O4P2S2/c1-17-11-3-7-13(8-4-11)19(15)21-20(16,22-19)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
SGDYYICUHKZAIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P2(=O)SP(=O)(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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